Methoxythiocarbonyl chloride

Description

Contextualizing Methoxythiocarbonyl Chloride within the Landscape of Thiocarbonyl Reagents

The field of organic synthesis employs a variety of thiocarbonyl compounds, each with its characteristic reactivity. This compound occupies a specific niche within this class of reagents, which includes compounds like thiophosgene (B130339) (thiocarbonyl dichloride) and various thioacylating agents.

Thiocarbonyl dihalides, as a group, exhibit a stability trend where the fluoride (B91410) derivatives are the most stable, followed by chlorides, bromides, and iodides. thieme-connect.de This trend is attributed to the resonance stabilization of the thiocarbonyl double bond by the halogen atoms. thieme-connect.de this compound can be seen as a derivative of thiophosgene where one chlorine atom is replaced by a methoxy (B1213986) group. This substitution modulates its electrophilicity and reactivity compared to its dihalogenated counterpart.

Unlike more common acyl chlorides, such as acetyl chloride or benzoyl chloride, which are used to introduce carbonyl functionalities, this compound introduces a thiocarbonyl moiety. allen.in Its reactivity is also distinct from sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl). wikipedia.orgmasterorganicchemistry.com While MsCl and TsCl are primarily used to convert alcohols into good leaving groups for substitution and elimination reactions, this compound serves as an electrophilic source of the "methoxythiocarbonyl" group, enabling the construction of thiocarbonate derivatives and related sulfur linkages. masterorganicchemistry.com

Table 1: Comparison of this compound with Other Reagents

| Feature | This compound | Thiophosgene (CSCl₂) | Methanesulfonyl Chloride (MsCl) |

|---|---|---|---|

| Functional Group | Thiocarbonyl Chloride | Thiocarbonyl Dichloride | Sulfonyl Chloride |

| General Formula | CH₃OC(S)Cl | C(S)Cl₂ | CH₃SO₂Cl |

| Primary Use | Synthesis of thiocarbonates, disulfanes, trisulfanes | Synthesis of thioureas, thiocarbonates, and other thiocarbonyl compounds | Conversion of alcohols to mesylates (good leaving groups) |

| Reactivity Note | Highly reactive, limited stability | Highly reactive and toxic | Reactive electrophile |

Significance and Scope of Advanced Research on this compound Reactivity and Applications

The significance of research into this compound lies in its role as a key intermediate for synthesizing molecules with specific sulfur-sulfur bonds. A notable aspect of this compound is its inherent instability, which has made its isolation and characterization a significant chemical challenge. researchgate.netresearchgate.netresearchgate.net Early research referred to it as an "elusive compound," underscoring the difficulties in handling it. researchgate.netresearchgate.netresearchgate.netlookchem.com

Advanced research has focused on generating this compound in situ for immediate use in subsequent reactions. A primary application is its role as a precursor to disulfanes and trisulfanes. researchgate.netacs.org For instance, the unstable sulfenyl chloride can be trapped with reagents like O,O'-dimethyl thiocarbonate or methanethiol (B179389) to yield stable disulfide products, such as (methoxycarbonyl)(methoxy(thiocarbonyl))disulfane and (methoxy(thiocarbonyl))methyldisulfane, respectively. researchgate.netresearchgate.netresearchgate.net

The ability to form trisulfide linkages is particularly relevant in the context of developing hydrogen sulfide (B99878) (H₂S) donors for biomedical research. researchgate.net Trisulfide-containing molecules, inspired by natural compounds found in garlic, can release H₂S upon interaction with biological thiols like cysteine. researchgate.net This has spurred interest in using reagents like this compound to construct these specialized linkers for potential therapeutic applications. researchgate.net

Overview of Key Research Avenues Explored in this compound Chemistry

The exploration of this compound chemistry has progressed along several key avenues:

Synthesis and Characterization : A major research focus has been on the synthesis and characterization of this unstable molecule. acs.orgepa.govumn.edu A documented method involves the cleavage of a more stable precursor, methoxy(thiocarbonyl) N-methyl-N-phenylamino sulfide, using gaseous hydrogen chloride to generate the target sulfenyl chloride. researchgate.netresearchgate.netresearchgate.netlookchem.com Due to its limited stability, characterization often relies on trapping experiments and spectroscopic analysis of the resulting, more stable derivatives. researchgate.netresearchgate.netresearchgate.net

Reaction with Nucleophiles : The reactivity of the compound as an electrophile is a central theme. Its reactions with various nucleophiles are studied to understand its synthetic utility. For example, its reaction with alcohols and thiols is key to forming thiocarbonates and dithiocarbonates. The reaction with amines would be expected to yield thiocarbamates.

Formation of Polysulfanes : A significant research avenue is its application in synthesizing molecules containing disulfide and trisulfide bonds. acs.orgumn.edu This involves reacting this compound or its derivatives with sulfur-containing nucleophiles. This chemistry is crucial for creating specific linkers in materials science and medicinal chemistry, particularly for developing prodrugs or controlled-release systems. researchgate.net

Table 2: Properties of this compound

| Property | Data |

|---|---|

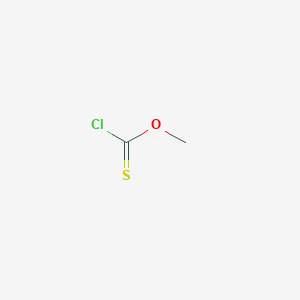

| Chemical Formula | C₂H₃ClOS |

| Molecular Weight | 110.56 g/mol |

| Synonyms | O-Methyl chlorothioformate, Carbonochloridothioic acid O-methyl ester |

| Appearance | Reported as an unstable substance |

| Key Reactivity | Electrophilic source of the methoxythiocarbonyl group; precursor to disulfanes and trisulfanes |

Structure

3D Structure

Properties

Molecular Formula |

C2H3ClOS |

|---|---|

Molecular Weight |

110.56 g/mol |

IUPAC Name |

O-methyl chloromethanethioate |

InChI |

InChI=1S/C2H3ClOS/c1-4-2(3)5/h1H3 |

InChI Key |

HXFVUECWGARNTL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=S)Cl |

Origin of Product |

United States |

Historical Development and Evolution of Methoxythiocarbonyl Chloride As a Synthetic Tool

Early Investigations into Thiocarbonylating Agents and Their Discovery

The story of methoxythiocarbonyl chloride is rooted in the broader history of thiocarbonylating agents. Long before its specific discovery, chemists sought reliable methods to introduce the thiocarbonyl (C=S) group into organic molecules. Early efforts in the 19th and early 20th centuries often involved harsh and unselective reagents. Compounds like carbon disulfide (CS₂) and thiophosgene (B130339) (CSCl₂) were among the first to be explored for this purpose. While foundational, these reagents were often plagued by issues of toxicity, low yields, and a lack of substrate scope, limiting their widespread application.

These initial forays, however, were crucial in establishing the fundamental reactivity patterns of thiocarbonyl compounds and laid the conceptual groundwork for the development of more refined reagents. The challenges encountered with these early agents highlighted the need for more versatile and manageable compounds that could deliver the thiocarbonyl moiety with greater precision and under milder conditions. This set the stage for the exploration of new classes of thiocarbonylating agents, including the thiocarbonyl halides.

The Emergence of this compound: From Laboratory Curiosity to Strategic Reagent

While the precise date of the first synthesis of this compound is not prominently documented in readily available historical records, its emergence as a reagent of interest can be traced to the mid-20th century. Its initial appearances in the chemical literature were often in the context of fundamental studies on the synthesis and reactivity of thiocarbonyl compounds.

The synthesis of this compound, typically achieved through the reaction of methanol (B129727) with thiophosgene, offered a more nuanced approach to thiocarbonylation compared to its more aggressive predecessors. The presence of the methoxy (B1213986) group modulates the reactivity of the thiocarbonyl chloride, making it a more selective and less hazardous reagent to handle in the laboratory.

Initially, its applications were likely confined to specialized research groups investigating the chemistry of sulfur-containing organic compounds. However, as the demand for sophisticated synthetic methodologies grew, particularly in fields like medicinal chemistry and materials science, the unique properties of this compound began to be recognized by a wider audience. Its ability to participate in a range of transformations under relatively mild conditions marked its transition from a mere laboratory curiosity to a strategic reagent with practical synthetic utility.

Evolution of Synthetic Strategies Employing this compound Over Time

The synthetic applications of this compound have evolved significantly since its initial introduction. Early uses of the reagent often focused on its role as a straightforward thiocarbonylating agent for nucleophiles such as amines and alcohols, leading to the formation of thiocarbamates and thionocarbonates, respectively.

Over time, chemists began to exploit the reactivity of this compound in more complex synthetic strategies. Its application in the synthesis of heterocyclic compounds, where the thiocarbonyl group serves as a key building block for ring formation, became an important area of research. For instance, its reaction with bifunctional nucleophiles could be strategically employed to construct various sulfur-containing ring systems.

The development of new catalytic systems and a deeper understanding of reaction mechanisms further expanded the synthetic utility of this compound. Its use in radical reactions and in the generation of reactive intermediates for subsequent transformations has also been explored, showcasing its versatility. The progression of its applications is a testament to the ingenuity of synthetic chemists in harnessing the potential of this valuable reagent.

Below is a data table summarizing the evolution of synthetic applications of this compound:

| Decade | Key Synthetic Applications |

| Mid-20th Century | Synthesis of simple thiocarbamates and thionocarbonates. |

| Late 20th Century | Increased use in heterocyclic synthesis; exploration of its reactivity with a wider range of nucleophiles. |

| Early 21st Century | Application in more complex multi-step syntheses and in the development of new synthetic methodologies. |

| Present | Use in specialized areas such as polymer chemistry and the synthesis of biologically active molecules. |

Milestones in Understanding the Reactivity Principles of this compound

A comprehensive understanding of the reactivity of this compound has been crucial for its effective application in synthesis. Several key milestones have contributed to our current knowledge of its chemical behavior.

Initial mechanistic studies focused on its reactions with simple nucleophiles, establishing the general principles of nucleophilic acyl substitution at the thiocarbonyl carbon. These studies highlighted the influence of the methoxy group on the electrophilicity of the thiocarbonyl center and the stability of the tetrahedral intermediate.

Later investigations delved into the more subtle aspects of its reactivity, including its behavior under different reaction conditions and in the presence of various catalysts. Spectroscopic and computational studies have provided valuable insights into the electronic structure of this compound and the transition states of its reactions.

A significant milestone was the elucidation of its role in radical chemistry. The ability of the thiocarbonyl group to participate in radical processes opened up new avenues for its application in carbon-carbon bond formation and other radical-mediated transformations. These fundamental studies have not only provided a solid theoretical foundation for the use of this compound but have also inspired the development of new and innovative synthetic methods.

The following table outlines key research findings that have shaped the understanding of this compound's reactivity:

| Research Finding | Significance |

| Elucidation of nucleophilic substitution mechanisms | Provided a predictive framework for its reactions with a wide range of nucleophiles. |

| Spectroscopic and computational characterization | Offered insights into its electronic structure and conformational preferences, aiding in the rational design of reactions. |

| Investigation of its behavior in radical reactions | Expanded its synthetic utility beyond traditional ionic chemistry. |

| Studies on the influence of catalysts and reaction conditions | Enabled the fine-tuning of its reactivity and selectivity for specific synthetic targets. |

Synthetic Methodologies for the Preparation of Methoxythiocarbonyl Chloride

Phosgenation and Thiophosgenation Routes to Methoxythiocarbonyl Chloride

The most established methods for preparing this compound involve the use of phosgene (B1210022) or its sulfur analogue, thiophosgene (B130339). These reagents provide a direct and efficient means of constructing the required chlorothionoformate structure.

One primary pathway is the direct thiophosgenation of methanol (B129727). In this reaction, methanol acts as a nucleophile, attacking the electrophilic carbon atom of thiophosgene (CSCl₂). moltuslab.com This displaces a chloride ion and forms the desired this compound.

An alternative, two-step phosgenation route begins with the reaction of methanol with phosgene (COCl₂) to produce methyl chloroformate (CH₃OCOCl). wikipedia.org This intermediate, which contains a carbonyl group, is then subjected to a thionation reaction to convert the C=O bond into a C=S bond. Reagents such as Lawesson's reagent are effective for this transformation, yielding the final thiocarbonyl product. tcichemicals.comyoutube.com

The mechanism of converting a carbonyl group to a thiocarbonyl group is highly dependent on the reagent used. When a thionating agent like Lawesson's reagent is used to convert an intermediate such as methyl chloroformate, the mechanism is generally understood to proceed in a manner analogous to the Wittig reaction. youtube.com The process involves the dissociation of the Lawesson's reagent dimer into a reactive monomeric dithiophosphine ylide. This species undergoes a [2+2] cycloaddition with the carbonyl group of the chloroformate to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, driven by the formation of a stable P=O bond, to yield the desired thiocarbonyl compound (this compound) and an oxathiophosphine ylide byproduct.

In the case of direct thiophosgenation, the mechanism is more straightforward. The carbon atom in thiophosgene is highly electrophilic due to the presence of two electron-withdrawing chlorine atoms. moltuslab.com The reaction is initiated by the nucleophilic attack of the oxygen atom from methanol on this electrophilic carbon. This addition is followed by the elimination of a chloride ion, resulting in the formation of this compound. This process is a classic example of nucleophilic acyl substitution on a thiocarbonyl compound.

Optimizing the synthesis of chlorothionoformates like this compound is crucial for maximizing yield and purity while minimizing side reactions. Key parameters that can be adjusted include reaction temperature, solvent, stoichiometry of reagents, and the use of bases or catalysts. nih.gov The choice of these conditions can significantly influence the reaction outcome.

For instance, in thionation reactions using Lawesson's reagent, both temperature and the presence of a base can be critical. nih.gov The reaction may be performed at temperatures ranging from 0 °C to reflux conditions depending on the reactivity of the substrate. nih.gov The addition of an organic base, such as triethylamine (B128534) or pyridine (B92270), can facilitate the reaction, potentially by aiding in the deprotonation of intermediates or neutralizing acidic byproducts. nih.gov The selection of the appropriate solvent is also vital, with common choices including toluene, dichloromethane, and acetonitrile (B52724), depending on the solubility of the reagents and the desired reaction temperature. nih.gov

A systematic approach, such as a Design of Experiment (DoE), can be employed to efficiently screen multiple parameters and identify the optimal conditions for production. nih.gov The following interactive table illustrates how reaction conditions can be varied to optimize the yield of a thionated product, based on findings from related synthesis. nih.gov

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Pyridine | Toluene | 80 | 12 | 65 |

| Triethylamine | Toluene | 110 (Reflux) | 24 | 15 |

| DIPEA | Toluene | 110 (Reflux) | 24 | 20 |

| K₂CO₃ | Acetonitrile | 82 (Reflux) | 24 | 31 |

| None | Toluene | 110 (Reflux) | 24 | 5 |

Alternative and Sustainable Pathways for this compound Synthesis

The significant hazards associated with phosgene and thiophosgene have driven research into alternative synthetic routes that utilize safer and more environmentally benign reagents and processes.

To mitigate the risks of using highly toxic, gaseous phosgene, solid alternatives have been developed. Triphosgene, a stable crystalline solid, is a widely used substitute that can generate phosgene in situ, allowing for easier handling and dosing. organic-chemistry.orgyoutube.com This approach can be applied to the first step of the two-step synthesis of this compound, providing a safer entry to the methyl chloroformate intermediate.

For the thiocarbonylation step, a major goal is to replace thiophosgene with less hazardous sulfur sources. One emerging sustainable strategy in organic synthesis involves the use of elemental sulfur. rsc.org For example, elemental sulfur has been used in amine-catalyzed reactions with isocyanides to produce isothiocyanates, demonstrating its utility as a sulfur transfer agent under relatively mild conditions. rsc.org While not a direct synthesis of this compound, this methodology represents an important conceptual advance toward developing thiophosgene-free routes to thiocarbonyl compounds by activating a benign sulfur source.

The development of catalytic methods for synthesizing this compound is an area of active interest, aiming to reduce waste and improve reaction efficiency. While direct catalytic routes from simple precursors like methanol are not yet well-established, principles from related catalytic systems offer potential pathways for future research.

A key challenge is the activation of the C–O bond in methanol. Bio-inspired catalytic systems, combining a Brønsted acid and a Lewis acid like Zn(OTf)₂, have proven effective for the heterolytic cleavage of methanol's C–O bond in other methylation reactions. nih.gov A similar cooperative catalytic strategy could potentially be adapted to activate methanol for a subsequent reaction with a sulfur- and chlorine-containing reagent.

Furthermore, transition metal catalysis has shown promise in forming related thiocarbonyl compounds. Palladium-catalyzed thiocarbonylation of aryl iodides using S-aryl thioformates as a thiocarbonyl source has been demonstrated, showcasing the ability of metal catalysts to mediate the formation of thioesters. organic-chemistry.org Exploring similar transition-metal-catalyzed couplings of activated methanol with a C1 sulfur source could lead to novel and more sustainable synthetic routes to this compound.

Scalability and Industrial Considerations in this compound Production

Scaling up the synthesis of this compound from the laboratory to an industrial setting presents significant challenges, primarily related to safety, process control, and materials handling. drugdiscoverytrends.com

The use of highly toxic and reactive precursors such as phosgene, triphosgene, and thiophosgene is the foremost concern. moltuslab.comyoutube.com Industrial-scale production requires specialized infrastructure, including closed-system reactors, dedicated scrubbing systems to neutralize toxic off-gases, and continuous monitoring to prevent accidental release. youtube.com The handling of thiophosgene is particularly problematic due to its high toxicity and foul odor. tcichemicals.com

Beyond the inherent hazards of the reagents, several process chemistry challenges must be addressed during scale-up. drugdiscoverytrends.com These include:

Heat Management: The reactions are often exothermic, and efficient heat removal is critical to prevent thermal runaways and the formation of decomposition products. What works in a small flask may not be manageable in a large reactor without sophisticated cooling systems. drugdiscoverytrends.com

Mixing and Mass Transfer: Ensuring uniform mixing of reagents in large volumes is essential for consistent product quality and to avoid localized "hot spots" or areas of high concentration that could lead to side reactions.

Moisture Sensitivity: Both phosgene and thiophosgene react with water. moltuslab.comwikipedia.org Therefore, stringent control of moisture in all reagents, solvents, and equipment is necessary to prevent reagent decomposition and the formation of corrosive byproducts like hydrochloric acid.

Impurity Profile: Side reactions that are negligible at the lab scale can become significant at the industrial scale, leading to impurities that may be difficult to remove and affect the final product's specifications. drugdiscoverytrends.com

Waste Disposal: The process generates hazardous waste streams, including acidic byproducts and residues of the toxic reagents, which require specialized treatment and disposal protocols.

These factors necessitate a robust process design that prioritizes safety and incorporates precise control over all reaction parameters to ensure a reproducible and economically viable industrial-scale production of this compound.

Theoretical Insights into the Energetics and Kinetics of this compound Formation Reactions

A comprehensive understanding of the synthetic routes to this compound is complemented by theoretical and computational studies that provide deep insights into the reaction mechanisms, energetics, and kinetics. While specific, in-depth theoretical studies focusing exclusively on the formation of this compound are not extensively available in the public domain, we can extrapolate from computational studies on analogous reactions involving phosgene and thiols, as well as the general principles of computational chemistry, to understand the likely energetic and kinetic landscape of this transformation.

Theoretical investigations into the formation of this compound, typically employing quantum chemical methods such as Density Functional Theory (DFT), would aim to elucidate the potential energy surface of the reaction between phosgene (COCl₂) and methanethiol (B179389) (CH₃SH) or its corresponding thiolate (CH₃S⁻). Such studies are crucial for identifying the most plausible reaction pathway, the structures of transition states, and the activation energies, which collectively govern the reaction rate.

Key Areas of Theoretical Investigation:

Reaction Pathway Analysis: Computational modeling would explore the step-by-step mechanism of the reaction. This includes the initial nucleophilic attack of the sulfur atom of methanethiol or methanethiolate (B1210775) on the electrophilic carbon of phosgene. The calculations would determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates.

Transition State Theory: A primary goal of theoretical analysis is the identification and characterization of the transition state(s) for the reaction. The geometry and energy of the transition state are critical for calculating the activation energy (Ea), which is a key parameter in the Arrhenius equation that describes the temperature dependence of the reaction rate.

Thermodynamic Considerations: Theoretical calculations can provide accurate predictions of the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction. A negative ΔG would indicate a thermodynamically favorable process, suggesting that the formation of this compound and the byproduct (e.g., HCl) is spontaneous under the given conditions.

Hypothetical Reaction Coordinate:

A theoretical investigation would likely model the following key steps:

Reactant Complex Formation: The initial approach of the reactants, phosgene and methanethiol/methanethiolate, to form a pre-reaction complex.

Nucleophilic Attack and Transition State: The nucleophilic sulfur atom attacks the carbonyl carbon of phosgene, leading to the formation of a high-energy transition state. The geometry of this transition state would reveal the extent of bond formation and bond breaking.

Intermediate Formation (if any): The reaction may proceed through a short-lived tetrahedral intermediate. Computational studies would determine the stability and lifetime of such an intermediate.

Chloride Ion Elimination: The departure of a chloride ion from the intermediate to form the final product, this compound.

Product Complex: The formation of a complex between the product and the departing chloride ion, which then dissociate into the final products.

The table below conceptualizes the kind of data that a detailed DFT study on the reaction of phosgene with sodium methanethiolate might provide. Please note that these are illustrative values and not the result of a specific published computational study on this exact reaction, due to the lack of available literature.

| Reaction Step | Parameter | Illustrative Value (kcal/mol) | Description |

|---|---|---|---|

| Reactant Complex | ΔE_complex | -5.2 | Energy stabilization upon formation of the initial complex between phosgene and methanethiolate. |

| Transition State 1 (TS1) | Ea | +12.5 | Activation energy for the nucleophilic attack of the thiolate on the phosgene carbon. |

| Tetrahedral Intermediate | ΔE_inter | -8.9 | Energy of the tetrahedral intermediate relative to the separated reactants. |

| Transition State 2 (TS2) | Ea' | +7.8 | Activation energy for the elimination of the chloride ion from the intermediate. |

| Overall Reaction | ΔH_rxn | -25.7 | Overall enthalpy change of the reaction, indicating an exothermic process. |

Reactivity Profiles and Mechanistic Investigations of Methoxythiocarbonyl Chloride

Electrophilic Thiocarbonylation Mechanisms Initiated by Methoxythiocarbonyl Chloride

As an electrophile, this compound reacts with a variety of nucleophiles. The thiocarbonyl carbon is electron-deficient due to the electronegativity of the neighboring oxygen, sulfur, and chlorine atoms, making it a prime target for nucleophilic attack.

The primary mechanism for the reaction of this compound with nucleophiles is nucleophilic acyl substitution. This process is analogous to the well-established mechanism for acyl chlorides. masterorganicchemistry.com It typically proceeds via a two-step, addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon of the thiocarbonyl group. This breaks the C=S pi bond, and the electrons move to the sulfur atom, forming a tetrahedral intermediate. oregonstate.edu

Elimination of the Leaving Group: The tetrahedral intermediate is transient. oregonstate.edu It collapses by reforming the C=S double bond, which concurrently expels the chloride ion, the most stable leaving group attached to the tetrahedral carbon. masterorganicchemistry.com

The success of a nucleophilic acyl substitution reaction is heavily dependent on the presence of a competent leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate. oregonstate.edu This stability is often correlated with the weakness of the species as a base. masterorganicchemistry.com

In this compound, the chloride ion (Cl⁻) serves as an excellent leaving group. Its stability stems from the fact that it is the conjugate base of a strong acid, hydrochloric acid (HCl). When the tetrahedral intermediate collapses, the C-Cl bond breaks, and the chloride ion departs, readily stabilized in solution. This efficient departure is a key thermodynamic driving force for the reaction, enabling substitution by a wide range of nucleophiles, even those that are relatively weak. oregonstate.edu

Table 1: Comparison of Leaving Group Ability in Acyl Compounds This interactive table provides a qualitative comparison of common leaving groups in nucleophilic acyl substitution reactions, ordered from best to worst.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| Cl⁻ | HCl | ~ -7 | Excellent |

| RCOO⁻ | RCOOH | ~ 4-5 | Good |

| RO⁻ | ROH | ~ 16-18 | Poor |

| NH₂⁻ | NH₃ | ~ 38 | Very Poor |

The reaction environment significantly influences the rate and outcome of thiocarbonylation reactions.

Solvent Effects: Polar solvents are generally preferred for nucleophilic acyl substitution reactions as they can stabilize the charged transition states and intermediates involved in the mechanism. Polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often effective. Polar protic solvents, such as alcohols, can also be used, but they may compete as nucleophiles if the intended nucleophile is not significantly more reactive.

Catalysis: The electrophilicity of the thiocarbonyl carbon can be enhanced through catalysis. Lewis acids, such as iron(III) chloride (FeCl₃), can coordinate to the sulfur or oxygen atom, further polarizing the C=S bond and making the carbon atom more susceptible to nucleophilic attack. tudelft.nl Base catalysis is also common, where a base like pyridine (B92270) is used to deprotonate a neutral nucleophile (e.g., an alcohol or thiol), converting it into its more potent anionic conjugate base, which then attacks the this compound. libretexts.org Acid catalysis, which involves protonating the thiocarbonyl group to increase its electrophilicity, is another viable pathway. libretexts.orgbyjus.com

Radical-Mediated Transformations Driven by this compound Derivatives

While this compound itself is primarily an electrophile, its derivatives, particularly xanthates, are precursors for powerful radical-mediated transformations. Xanthates are typically prepared by reacting an alcohol with a base, followed by treatment with carbon disulfide and then a methylating agent, or through the reaction of an alkoxide with O-alkyl S-methyl dithiocarbonate. A related pathway involves the reaction of an alcohol with sodium hydride, carbon disulfide, and subsequent reaction with a reagent like this compound. These xanthate derivatives are central to the Barton-McCombie deoxygenation reaction. wikipedia.org

The Barton-McCombie deoxygenation is a landmark reaction that removes a hydroxyl group from a molecule. wikipedia.orgchem-station.com The process begins with the conversion of the target alcohol into a xanthate derivative. The subsequent radical reaction proceeds through a chain mechanism. wikipedia.org

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, most commonly azobisisobutyronitrile (AIBN), upon heating. This generates two radicals which then abstract a hydrogen atom from a hydrogen donor, typically tributyltin hydride (Bu₃SnH), to produce a tributyltin radical (Bu₃Sn•). wikipedia.org

Propagation: The propagation phase consists of two key steps:

The highly reactive tributyltin radical attacks the thiocarbonyl sulfur atom of the xanthate. This addition leads to the fragmentation of the molecule, cleaving the C-O bond and generating a resonance-stabilized alkyl radical (R•) and S-(tributylstannyl) O-methyl dithiocarbonate. The formation of the very stable tin-sulfur bond is a major driving force for this step. wikipedia.org

The newly formed alkyl radical (R•) then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final deoxygenated product (R-H) and regenerating the tributyltin radical, which can then continue the chain reaction. wikipedia.org

The efficiency of the reaction can be influenced by the structure of the substrate. For example, studies on furanose isomers have shown that a xanthate derived from a β-isomer can give a high yield (89%) of the deoxygenated product, while the corresponding α-isomer under the same conditions gives a very low yield (21%), a phenomenon attributed to a "β-oxygen effect" that influences the stability of the radical intermediate. researchgate.net

Table 2: Substrate-Dependent Yields in Barton-McCombie Deoxygenation This interactive table shows the effect of substrate stereochemistry on the product yield in a specific Barton-McCombie deoxygenation reaction, highlighting the β-oxygen effect.

| Substrate | Key Structural Feature | Product Yield |

| Xanthate from β-furanose isomer | Oxygen at C-2 is trans to the xanthate at C-3 | 89% |

| Xanthate from α-furanose isomer | Oxygen at C-2 is cis to the xanthate at C-3 | 21% |

The chemistry described above is fundamentally reliant on the principles of homolytic cleavage and radical chain propagation.

Homolytic Cleavage: This process involves the breaking of a covalent bond where each of the two resulting fragments retains one of the original bonding electrons. researchgate.net In the context of Barton deoxygenation, the initial high-temperature or photochemical decomposition of the initiator (e.g., AIBN) is a classic example of homolytic cleavage, producing two identical radicals. wikipedia.orgresearchgate.net

Radical Chain Propagation: Once initiated, a radical chain reaction is a self-sustaining cycle where a radical reacts with a non-radical species to produce a new radical, which continues the reaction. researchgate.netresearchgate.net In the Barton-McCombie mechanism, the two propagation steps—attack of the tin radical on the xanthate and abstraction of hydrogen by the alkyl radical—constitute the chain. wikipedia.org This cycle repeats many times for each initiation event. The chain is eventually terminated when two radical species react with each other to form a stable, non-radical molecule. researchgate.netresearchgate.net

Chemo- and Regioselectivity in Radical Reactions Initiated by this compound Adducts

Adducts derived from this compound, commonly known as xanthates, are exceptionally versatile precursors for radical reactions, offering significant control over chemoselectivity and regioselectivity. The xanthate transfer technology facilitates intermolecular radical additions to unactivated alkenes under mild, neutral conditions, demonstrating broad compatibility with a majority of functional groups of interest to synthetic chemists. nih.govchimia.ch This high degree of chemoselectivity allows for the strategic combination of diverse molecular fragments. chimia.ch

The regioselectivity of the radical addition to an alkene is primarily governed by thermodynamic factors, specifically the stability of the resulting radical intermediate. The initial radical, generated from the xanthate, will preferentially add to the less sterically hindered carbon of the double bond, leading to the formation of the more stable (e.g., more substituted) radical adduct. This principle is a cornerstone of radical chemistry and holds true for reactions initiated by xanthate adducts. uchicago.edu

Furthermore, the electronic character of the radical plays a crucial role. For instance, radicals with neighboring fluorine atoms possess a strong electrophilic character, which influences their reactivity and subsequent reaction pathways. chimia.ch The interplay between steric hindrance, stability of the intermediate radical, and the electronic nature of the participating species dictates the final regiochemical outcome of the addition.

Below is a table illustrating the regioselectivity in radical additions initiated by xanthate adducts.

| Radical Precursor (Xanthate) | Alkene Substrate | Major Product Structure | Regiochemical Outcome |

| Ethyl 2-(methoxythiocarbonylthio)propanoate | 1-Octene | Ethyl 2-(1-(methoxythiocarbonylthio)octan-2-yl)propanoate | Addition to the terminal carbon to form a more stable secondary radical. |

| S-Methoxycarbonylmethyl O-ethyl xanthate | Styrene | S-(1-Phenyl-2-(methoxycarbonyl)ethyl) O-ethyl xanthate | Addition to the terminal carbon to form a resonance-stabilized benzylic radical. |

| S-Cyanomethyl O-ethyl xanthate | Methyl acrylate | Methyl 2-cyano-4-(ethoxythiocarbonylthio)butanoate | Addition to the β-carbon to form an α-ester stabilized radical. |

This table is illustrative, based on established principles of radical reactivity.

Cycloaddition Reactions and Pericyclic Processes Utilizing this compound Adducts

The direct participation of this compound adducts (xanthates) as the three-atom component in [3+2] cycloaddition reactions is not a widely documented transformation. This type of cycloaddition typically involves 1,3-dipoles such as nitrones, azomethine ylides, or carbonyl ylides. nsc.ru Thiocarbonyl compounds can serve as precursors to thiocarbonyl ylides—a class of 1,3-dipoles—which readily undergo [3+2] cycloadditions with various dipolarophiles. researchgate.net However, these ylides are generally formed from thioketones via reaction with carbenes or carbenoids, a pathway that is distinct from the typical radical reactions of xanthate adducts.

While direct [3+2] cycloadditions are uncommon, xanthate derivatives are known to participate in other classes of pericyclic reactions. Notably, they can undergo nih.govnih.gov-sigmatropic rearrangements, such as the thione-to-thiol rearrangement, which is a key step in certain synthetic sequences. mdpi.com These processes, governed by orbital symmetry rules, underscore the broader involvement of thiocarbonyl compounds in concerted, cyclic transition states, even if not in the specific context of [3+2] cycloadditions.

This compound derivatives, specifically xanthates, have been ingeniously integrated into multi-component reactions (MCRs) to generate complex molecular scaffolds in a highly convergent manner. acs.org The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, serves as a powerful platform for this strategy. acs.org By employing a reactant bearing a xanthate group, or by using a component like α-chloroacetic acid to introduce the xanthate moiety post-reaction, Ugi adducts containing the thiocarbonylthio group can be efficiently synthesized. acs.org

Computational and Theoretical Studies on this compound Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the reaction mechanisms and dynamics of xanthate derivatives. A prominent area of study is the thermal decomposition of xanthates, known as the Chugaev reaction. mdpi.com Theoretical investigations have been conducted to elucidate the transition states and energy profiles of this pericyclic elimination.

Studies using methods such as MP2/6-31G(d) have explored the mechanistic pathways for the pyrolysis of O-alkyl S-methyl dithiocarbonates. Two primary mechanisms are typically considered: a concerted one-step process and a two-step process. Calculations have shown that the transition states for the one-step reaction are significantly higher in Gibbs free energy compared to the two-step pathway. mdpi.com For the two-step mechanism, the analysis focuses on the six-membered cyclic transition state where a β-hydrogen is transferred to the thione sulfur atom. mdpi.com The progress of these reactions is often tracked by analyzing Wiberg bond indices in the transition state to understand the extent of bond formation and cleavage. mdpi.com

DFT methods have also been applied to study the thionation of carbonyl compounds with reagents like Lawesson's Reagent, a process related to the chemistry of thiocarbonyl groups. mdpi.com These studies confirm that the reaction proceeds through a concerted cycloaddition to form a four-membered intermediate, followed by cycloreversion. The calculations correctly predict the higher reactivity of amides compared to esters, aldehydes, and ketones. mdpi.com For xanthates themselves, DFT calculations have been used to determine optimized molecular structures, vibrational frequencies, and electronic properties, which correlate well with experimental data. researchgate.net

The table below summarizes representative calculated activation barriers for the thermal decomposition of xanthates.

| Xanthate Derivative | Reaction Pathway | Computational Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| O-Ethyl S-Methyl Dithiocarbonate | Two-Step Elimination | MP2/6-31G(d) | 28.5 |

| O-Isopropyl S-Methyl Dithiocarbonate | Two-Step Elimination | MP2/6-31G(d) | 26.6 |

| O-tert-Butyl S-Methyl Dithiocarbonate | Two-Step Elimination | MP2/6-31G(d) | 26.1 |

Data adapted from theoretical studies on the Chugaev reaction. mdpi.com

While extensive computational studies using DFT and other static quantum chemical methods exist, detailed investigations using molecular dynamics (MD) simulations to explicitly model the dynamic solvation effects on the reactivity of this compound adducts are less common in the literature. MD simulations are powerful tools for understanding how solvent molecules organize around a solute and how these dynamic interactions influence reaction kinetics and mechanisms.

However, the influence of the solvent on xanthate reactivity has been explored through other means. Kinetic studies on the thermal rearrangement of xanthates have shown that reaction rates are considerably affected by solvent polarity. mdpi.com For example, crossover experiments in different solvents indicate that the reaction can proceed intermolecularly in polar solvents, whereas non-polar solvents favor an intramolecular pathway. mdpi.com This suggests that the solvent plays a critical role in stabilizing intermediates or transition states, thereby dictating the operative mechanism.

While direct MD simulations on the reaction dynamics of these specific adducts are not widely reported, the existing experimental and computational data collectively highlight that solvation is a key parameter in controlling the reaction pathways and kinetics of xanthate derivatives. mdpi.commdpi.com

Quantum Chemical Modeling of Reaction Pathways and Energy Landscapes Involving this compound

Quantum chemical modeling has emerged as an indispensable tool in modern chemistry, providing profound insights into the intricate details of chemical reactions that are often difficult or impossible to probe through experimental means alone. By solving approximations of the Schrödinger equation, these computational methods allow for the detailed exploration of potential energy surfaces, revealing the energetic and geometric properties of reactants, transition states, intermediates, and products. For a reactive species such as this compound, these theoretical approaches are crucial for elucidating its reactivity profiles, predicting reaction outcomes, and understanding the underlying electronic factors that govern its chemical transformations. Density Functional Theory (DFT) is a particularly prominent method in this field, offering a favorable balance between computational cost and accuracy for many chemical systems.

The primary reaction pathways anticipated for this compound involve nucleophilic attack at the electrophilic thiocarbonyl carbon. The thiocarbonyl group (C=S) is inherently polarized, rendering the carbon atom susceptible to attack by a wide range of nucleophiles. Furthermore, the presence of a chloride ion as a competent leaving group facilitates nucleophilic acyl substitution-type mechanisms. Computational studies on analogous acyl chlorides and thiocarbonyl compounds, such as thiophosgene (B130339), have established that this pathway is typically highly favorable. moltuslab.comlibretexts.org Quantum chemical calculations can map the entire energy profile of such a substitution reaction. This begins with the formation of a pre-reaction complex between this compound and the incoming nucleophile. As the reaction proceeds, the system passes through a high-energy transition state, which can be located and characterized computationally. For a nucleophilic acyl substitution, this transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. The geometry, vibrational frequencies, and energy of this transition state are critical parameters that determine the reaction kinetics. Following the transition state, the system relaxes to form a product, with the expulsion of the chloride ion.

Beyond simple substitution, quantum chemical modeling can also investigate competing reaction pathways, such as elimination or rearrangement reactions, and explore the influence of the methoxy (B1213986) group on the reactivity of the thiocarbonyl center. The energy landscape, a conceptual map of all possible molecular structures and the energy barriers between them, can be computationally explored to identify the most favorable reaction channels. For example, the thermal decomposition of this compound could be modeled to predict its stability and decomposition products. Such calculations would involve searching for the lowest energy pathways for fragmentation, potentially involving the loss of hydrogen chloride or other small molecules.

To illustrate the type of quantitative data derived from these computational investigations, a hypothetical reaction energy profile for the nucleophilic substitution of this compound with a generic nucleophile (Nu⁻) is presented. The data in the table below represents typical values obtained from DFT calculations for such reactions, demonstrating the energetic changes along the reaction coordinate.

Interactive Table: Hypothetical Energy Profile for Nucleophilic Substitution of this compound

The following data is illustrative and represents typical values for a nucleophilic acyl substitution reaction as determined by DFT calculations. It is intended to demonstrate the nature of computational outputs in mechanistic studies.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) | Key Geometric Feature |

| Reactants | This compound + Nu⁻ (separated) | 0.0 | C-Cl bond length: ~1.80 Å |

| Pre-reaction Complex | Nu⁻ weakly associated with the thiocarbonyl carbon | -5.2 | Nu•••C distance: ~3.0 Å |

| Transition State (TS) | Bond formation (Nu-C) and bond breaking (C-Cl) are occurring | +15.8 | Nu•••C distance: ~2.2 Å; C•••Cl distance: ~2.4 Å |

| Product Complex | Product molecule associated with Cl⁻ | -22.5 | C-Nu bond length: ~1.5 Å |

| Products | Product + Cl⁻ (separated) | -20.1 | Stable product and chloride ion |

Synthetic Applications of Methoxythiocarbonyl Chloride in Organic Chemistry

Utilization of Methoxythiocarbonyl Chloride as a Versatile Thiocarbonylating Reagent

This compound serves as an efficient electrophilic source of the methoxythiocarbonyl moiety (CH₃OC(=S)-). Its reaction with various nucleophiles, such as alcohols, amines, and thiols, provides a straightforward route to a range of thiocarbonyl derivatives. This process, known as thiocarbonylation, is fundamental to the synthesis of intermediates for numerous subsequent transformations.

Directed Synthesis of Thioesters and O,S-Thiocarbonates

This compound is widely used for the synthesis of O,S-dialkyl thiocarbonates from alcohols. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the thiocarbonyl chloride. This process is typically carried out in the presence of a base, such as pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to neutralize the hydrochloric acid byproduct.

The resulting O-alkyl O-methyl thiocarbonates are stable compounds that are crucial intermediates in various synthetic applications, most notably in radical deoxygenation reactions.

General Reaction Scheme: ROH + ClC(=S)OCH₃ → ROC(=S)OCH₃ + HCl

An illustrative example is the conversion of a primary alcohol to its corresponding O-alkyl O-methyl thiocarbonate, which can then be used in further synthetic steps.

| Starting Alcohol | Base | Product (O-Alkyl O-methyl thiocarbonate) | Typical Yield (%) |

| 1-Adamantanol | Pyridine | O-(1-Adamantyl) O-methyl thiocarbonate | >90 |

| Cyclohexanol | DMAP | O-Cyclohexyl O-methyl thiocarbonate | ~95 |

| Geraniol | Pyridine | O-Geranyl O-methyl thiocarbonate | >85 |

Preparation of Thiocarbamates and Dithiocarbamates from this compound

The reaction of this compound with primary or secondary amines provides a direct route to O-methyl thiocarbamates. Similar to the reaction with alcohols, a base is typically employed to scavenge the HCl produced. This method is valued for its efficiency and the mild conditions required.

General Reaction Scheme for Thiocarbamate Synthesis: R₂NH + ClC(=S)OCH₃ → R₂NC(=S)OCH₃ + HCl

Furthermore, this compound reacts with thiols to produce S-alkyl O-methyl dithiocarbonates. This reaction proceeds via the nucleophilic attack of the thiol's sulfur atom.

General Reaction Scheme for Dithiocarbonate Synthesis: RSH + ClC(=S)OCH₃ → RSC(=S)OCH₃ + HCl

These reactions underscore the versatility of this compound in creating C-S and C-N bonds, leading to important classes of sulfur-containing compounds.

| Nucleophile | Product Class | Example Product |

| Diethylamine | Thiocarbamate | O-Methyl N,N-diethylthiocarbamate |

| Piperidine | Thiocarbamate | O-Methyl 1-piperidinecarbothioate |

| Ethanethiol | Dithiocarbonate | S-Ethyl O-methyl dithiocarbonate |

| Thiophenol | Dithiocarbonate | S-Phenyl O-methyl dithiocarbonate |

Formation of Thiocarbonyl Derivatives via Reactions with Alcohols, Amines, and Thiols

This compound's utility as a thiocarbonylating agent stems from the high reactivity of the thioacyl chloride functional group towards a range of nucleophiles. sigmaaldrich.com The general order of nucleophilicity for the reactants is typically thiols > amines > alcohols, although reaction conditions can be optimized for each substrate class. The formation of these derivatives is a critical first step for their subsequent use in radical chemistry.

The table below summarizes the primary products from the reaction of this compound with these key functional groups.

| Nucleophile (R-XH) | Functional Group (X) | Product Class | General Structure |

| Alcohol (R-OH) | Oxygen | O-Alkyl O-methyl thiocarbonate | R-O-C(=S)-OCH₃ |

| Amine (R₂NH) | Nitrogen | O-Methyl thiocarbamate | R₂N-C(=S)-OCH₃ |

| Thiol (R-SH) | Sulfur | S-Alkyl O-methyl dithiocarbonate | R-S-C(=S)-OCH₃ |

Role of this compound in Radical Chemistry

Beyond its role in forming stable thiocarbonyl compounds, this compound is a gateway to powerful radical-mediated transformations. The thiocarbonyl derivatives it produces are excellent precursors for generating carbon-centered radicals under mild conditions.

Precursor for Radical Deoxygenation of Alcohols (Barton-McCombie Type Reactions)

The Barton-McCombie deoxygenation is a cornerstone of radical chemistry, allowing for the replacement of a hydroxyl group with a hydrogen atom. wikipedia.org The reaction proceeds in two stages: first, the alcohol is converted into a thiocarbonyl derivative, and second, this derivative is treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor, most commonly tributyltin hydride (Bu₃SnH). wikipedia.orgorganic-chemistry.org

This compound is an excellent reagent for the first step, converting the alcohol into an O-alkyl O-methyl thiocarbonate. nih.govlibretexts.org The subsequent reaction with a tin radical (Bu₃Sn•) proceeds via attack on the sulfur atom, leading to the fragmentation of the C-O bond and the formation of a carbon-centered radical (R•). wikipedia.org This radical then abstracts a hydrogen atom from Bu₃SnH to yield the deoxygenated product and regenerate the tin radical, thus propagating the radical chain. wikipedia.org The thermodynamic driving force for this reaction is the formation of a strong tin-sulfur bond. organic-chemistry.org

Reaction Mechanism Overview:

Initiation: AIBN → 2 R'• + N₂; R'• + Bu₃SnH → R'H + Bu₃Sn•

Propagation:

ROC(=S)OCH₃ + Bu₃Sn• → R• + Bu₃Sn-S-C(=O)OCH₃

R• + Bu₃SnH → RH + Bu₃Sn•

This methodology is particularly effective for secondary and tertiary alcohols and has been widely applied in the synthesis of complex natural products. libretexts.org

Application in Radical Cyclization and Fragmentation Reactions for C-C Bond Formation

The carbon-centered radicals generated from thiocarbonates can be intercepted to form new carbon-carbon bonds, significantly expanding the synthetic utility of the Barton-McCombie reaction. libretexts.orgresearchgate.net Instead of being quenched by a hydrogen atom donor, the radical intermediate can undergo intramolecular cyclization or controlled fragmentation.

In radical cyclization, an appropriately positioned unsaturated group (e.g., an alkene or alkyne) within the molecule can trap the initially formed radical, leading to the formation of a new ring. wikipedia.org This process is highly efficient for the construction of five- and six-membered rings. wikipedia.org For instance, a radical generated on a side chain can attack a double bond in the main ring system to forge a new carbocyclic or heterocyclic ring. nih.govnih.gov

Example of Radical Cyclization: A study demonstrated that subjecting a specific thiocarbonate to trifluoromethylation reaction conditions, which generate radicals, resulted in a cyclization product in 53% yield, confirming the viability of the carbon-based radical intermediate to undergo intramolecular reactions. nih.gov

Fragmentation reactions offer another pathway for C-C bond formation. In these reactions, the radical intermediate undergoes cleavage of a strategically placed bond, often in a ring system, to generate a new radical and a stable unsaturated molecule. This can be part of a cascade sequence to build complex molecular architectures. While less common than cyclization, radical fragmentation provides a unique method for skeletal rearrangements and the formation of specific structural motifs. unipv.it

The ability to divert the radical intermediate towards C-C bond formation makes this compound a valuable tool not just for deoxygenation, but also for the construction of complex carbon skeletons under mild, radical-based conditions.

Construction of Sulfur-Containing Heterocycles from this compound Precursors

While this compound is a key reagent for creating thiocarbonyl functionalities, its direct application in the synthesis of certain sulfur-containing heterocycles is not widely documented in the primary chemical literature. The following subsections are based on general synthetic routes to these heterocycles, and the direct involvement of this compound precursors is not established.

Synthesis of Thiazoles, Thiazolines, and Oxathiazoles

The synthesis of thiazoles, five-membered aromatic rings containing sulfur and nitrogen, is commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This method involves the condensation of an α-haloketone with a thioamide. Thiazolines, the partially saturated analogues, are often prepared by the cyclization of β-aminothiols with aldehydes or nitriles. The synthesis of oxathiazoles, which contain sulfur, nitrogen, and oxygen in a five-membered ring, can be accomplished through various cycloaddition reactions. Currently, there is a lack of established synthetic protocols that utilize this compound or its immediate derivatives as building blocks for the direct construction of these heterocyclic rings.

Generation of Dithiolanes, Dithianes, and Related Cyclic Thioethers

Dithiolanes and dithianes are five- and six-membered sulfur-containing heterocyclic compounds, respectively. They are most commonly synthesized for their utility as protecting groups for carbonyl compounds. This is typically achieved by the acid-catalyzed reaction of a ketone or aldehyde with either 1,2-ethanedithiol (B43112) to form a 1,3-dithiolane, or 1,3-propanedithiol (B87085) to form a 1,3-dithiane. There are no prominent synthetic methods reported in the literature that employ this compound as a precursor for the carbon atom that becomes part of the dithiolane or dithiane ring.

This compound in the Formation of Protecting Group Strategies

This compound and related reagents are instrumental in the protection of hydroxyl groups, particularly in the context of diols, by converting them into thionocarbonates. This strategy is valuable in multi-step syntheses where selective reaction at other functional groups is required.

Preparation of Xanthate and Thionocarbonate Protecting Groups via this compound

The reaction of an alcohol with this compound in the presence of a base leads to the formation of an O-alkyl S-methyl xanthate. While these xanthates are more commonly employed as precursors for radical reactions as described in section 5.2.3, they can also serve as protecting groups for alcohols.

More significantly, this compound or the related reagent thiophosgene (B130339) can be used to protect 1,2- and 1,3-diols as cyclic thionocarbonates. The reaction of a diol with thiophosgene in the presence of a base like 4-dimethylaminopyridine (DMAP) yields a stable five- or six-membered cyclic thionocarbonate. This protection strategy is particularly useful for rigid diol systems, such as those found in carbohydrates and nucleosides. The formation of the cyclic thionocarbonate renders the hydroxyl groups unreactive towards many reagents, allowing for chemical modifications at other positions of the molecule.

Table 2: Formation of Thionocarbonate Protecting Groups

| Substrate | Reagent | Base | Product |

| 1,2-Diol | Thiophosgene | DMAP | Cyclic Thionocarbonate |

| cis-Cyclohexane-1,2-diol | Thiophosgene | Pyridine | Cyclic Thionocarbonate |

| Protected Ribonucleoside | Thiophosgene | DMAP | 2',3'-O-Thionocarbonate |

Mechanistic Aspects of Selective Deprotection Methodologies for These Groups

The deprotection of xanthates and thionocarbonates to regenerate the parent alcohol(s) is a crucial step in their use as protecting groups. The stability of the thiocarbonyl group allows for a range of deprotection strategies.

Xanthates can be cleaved under reductive conditions. For instance, treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can effect the removal of the xanthate group and regeneration of the alcohol.

Cyclic thionocarbonates are generally stable to acidic and mildly basic conditions. Their deprotection often involves more specific reagents. One common method for the deprotection of cyclic thionocarbonates is their conversion to the corresponding alkene. This is achieved by treatment with a phosphite (B83602) reagent, such as trimethyl phosphite, in a reaction known as the Corey-Winter olefination. The reaction proceeds through a carbene intermediate and results in the stereospecific elimination of the two hydroxyl groups to form a double bond.

Alternatively, if the goal is to regenerate the diol, the thionocarbonate can be cleaved under hydrolytic conditions, often promoted by a base such as sodium hydroxide (B78521) or potassium carbonate in a protic solvent. The mechanism involves nucleophilic attack of the hydroxide ion at the thiocarbonyl carbon, followed by ring-opening and subsequent hydrolysis to yield the diol. Oxidative cleavage is also possible.

Emerging and Specialized Applications of this compound in Complex Molecule Synthesis

This compound serves as a versatile and strategic reagent in advanced organic synthesis, enabling key transformations in the construction of complex molecular architectures. Its utility is particularly evident in the total synthesis of natural products, the creation of novel building blocks for medicinal chemistry, and the development of advanced materials through polymer chemistry.

Integration of this compound in Natural Product Synthesis

The total synthesis of complex natural products often necessitates selective and mild methods for functional group manipulation. This compound is a key reagent for the formation of O-alkyl S-methyl xanthates from alcohols, which are crucial intermediates for the Barton-McCombie deoxygenation reaction. This radical-based transformation is a powerful method for the reductive removal of hydroxyl groups, a common step in simplifying a natural product's core structure or in correcting stereochemistry.

The process involves two main stages. First, an alcohol is treated with a base, such as sodium hydride, followed by the addition of this compound to form the corresponding xanthate ester. In the second stage, the xanthate is subjected to radical conditions, typically using tributyltin hydride (Bu₃SnH) as a hydrogen atom donor and a radical initiator like azobisisobutyronitrile (AIBN). The driving force for the reaction is the formation of a very stable tin-sulfur bond.

This deoxygenation strategy has been employed in the synthetic routes toward numerous complex natural products. For instance, in synthetic approaches to intricate molecules like the potent antitumor antibiotic Fredericamycin A, which features a dense array of functional groups and stereocenters, the Barton-McCombie reaction serves as a reliable method for the selective removal of hydroxyl groups that may have been used for directing purposes in earlier steps. The mild and functional-group-tolerant nature of this radical reaction makes it suitable for application late in a synthetic sequence on highly functionalized intermediates. The reaction is particularly valuable for the deoxygenation of sterically hindered secondary and tertiary alcohols, which can be challenging to remove using conventional ionic methods.

Role of this compound in Medicinal Chemistry Building Block Synthesis

In medicinal chemistry, the development of novel heterocyclic scaffolds is a primary objective, as these structures are core components of many therapeutic agents. This compound provides an entry point for the synthesis of specific sulfur- and nitrogen-containing heterocycles that are of significant interest as medicinal building blocks.

One notable application is in the synthesis of 5-alkoxy-1,2,3,4-thiatriazoles. These compounds can be synthesized through the reaction of this compound with a metal azide, such as sodium azide. The resulting 5-methoxy-1,2,3,4-thiatriazole is a heterocyclic building block that can be further modified. Thiatriazoles and related triazole derivatives are recognized as important pharmacophores in drug discovery, exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant properties.

Furthermore, this compound can act as a thiocarbonyl-transfer reagent for the synthesis of other heterocyclic systems, such as 1,3,4-thiadiazoles. The traditional synthesis of 1,3,4-thiadiazoles often involves the cyclization of acyl hydrazine (B178648) precursors. This compound can be used to introduce the necessary thiocarbonyl moiety into a hydrazine-derived intermediate, which then undergoes cyclization to form the stable 1,3,4-thiadiazole (B1197879) ring. This heterocyclic core is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Molecules containing the 1,3,4-thiadiazole scaffold have shown promise as antibacterial, anti-inflammatory, and anticancer agents.

| Research Finding | Application Area |

| Enables the Barton-McCombie deoxygenation of alcohols via xanthate intermediates. | Natural Product Synthesis |

| Used to synthesize 5-alkoxy-1,2,3,4-thiatriazoles from metal azides. | Medicinal Chemistry |

| Acts as a precursor for the thiocarbonyl moiety in the synthesis of 1,3,4-thiadiazoles. | Medicinal Chemistry |

Application of this compound Derivatives in Polymer Chemistry (e.g., RAFT Agents)

This compound is a crucial precursor for the synthesis of xanthates, a class of compounds that have found extensive use as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures such as block, graft, and star polymers.

Xanthates, with the general structure ROC(=S)SR', are synthesized from the corresponding alcohol (ROH) using reagents like this compound. These xanthate derivatives function as highly efficient RAFT agents for controlling the polymerization of a wide variety of monomers, particularly "less activated" monomers like vinyl acetate, as well as more activated monomers such as styrenes and acrylates.

The control mechanism in RAFT polymerization relies on a rapid equilibrium between active, propagating polymer chains and dormant polymer chains. The xanthate CTA reversibly transfers its thiocarbonylthio group to a growing polymer radical, temporarily deactivating it and releasing a new radical that can initiate another polymer chain. This process ensures that all polymer chains grow at a similar rate, leading to a well-controlled polymerization. The choice of the R and R' groups on the xanthate allows for fine-tuning of the agent's reactivity to suit specific monomers and reaction conditions. The versatility and effectiveness of xanthate-mediated RAFT polymerization have made it a powerful tool for creating advanced polymeric materials with tailored properties for applications in nanotechnology, biomaterials, and electronics.

| RAFT Agent Class | Precursor | Controlled Monomers (Examples) | Resulting Polymer Architectures |

| Xanthates | This compound | Styrene, Acrylates, Methacrylates, Vinyl acetate | Block copolymers, Star polymers, Graft copolymers |

Analytical and Methodological Advancements for Investigating Methoxythiocarbonyl Chloride Reactions

In-situ Spectroscopic Monitoring of Reaction Progress Involving Methoxythiocarbonyl Chloride

In-situ, or real-time, monitoring provides a dynamic window into a chemical reaction, allowing for the observation of reactant consumption, product formation, and the appearance of transient intermediates without altering the reaction environment. science.govmt.com This approach is invaluable for mechanistic studies and process optimization.

Both Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for real-time reaction monitoring by tracking changes in the vibrational modes of molecules. For reactions involving this compound, these methods focus on the characteristic frequencies of key functional groups.

The C=S bond in this compound has a distinctive stretching vibration in the mid-infrared region, typically between 1100 and 1300 cm⁻¹. caltech.edu As the reaction proceeds, for instance in the formation of a xanthate ester (RO-C(=S)-SR'), the intensity of this C=S band may shift or change in intensity, while new bands corresponding to the products, such as C-S single bonds, will appear. By using a probe immersed directly in the reaction vessel, a series of spectra can be collected over time. Plotting the intensity of characteristic peaks against time generates kinetic profiles for each key species, offering direct insight into the reaction mechanism and rate.

Raman spectroscopy offers complementary information and is particularly advantageous for reactions in aqueous media, as water is a weak Raman scatterer. It can effectively monitor changes in the C-Cl and C=S bonds, providing a comprehensive picture of the molecular transformations.

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Technique | Significance in Reaction Monitoring |

|---|---|---|---|---|

| Thiocarbonyl | C=S | 1100 - 1300 | IR, Raman | Monitors consumption of this compound. caltech.edu |

| Carbon-Chlorine | C-Cl | 600 - 800 | IR, Raman | Tracks the cleavage of the chloride group. |

| Ether | C-O | 1000 - 1300 | IR | Monitors the integrity or transformation of the methoxy (B1213986) group. |

| Thioether | C-S | 600 - 700 | IR, Raman | Indicates formation of products like xanthate esters. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for detailed mechanistic investigation, providing precise structural information about species in solution. In the context of this compound reactions, ¹H NMR is particularly useful for monitoring the fate of the methoxy group. The protons of the methoxy group in the starting material have a characteristic chemical shift, reported to be at approximately δ 4.16 ppm. google.com

As the reaction progresses, the intensity of this singlet will decrease, while new signals corresponding to the methoxy group in the product(s) will appear at different chemical shifts. This allows for straightforward quantification of reactant and product concentrations over time directly in the NMR tube. Research has documented the use of NMR to monitor reactions of this compound to completion. vdoc.pubacs.org Furthermore, advanced techniques such as Diffusion Ordered Spectroscopy (DOSY) can help distinguish between different species in the reaction mixture based on their size and shape, aiding in the identification of intermediates or oligomeric side products.

| Compound | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| This compound | CH₃-O | 4.16 | Singlet | Signal for starting material; decreases over time. google.com |

| Example Product (e.g., S-methyl xanthate) | CH₃-O | ~4.0 - 4.2 | Singlet | Signal for product; appears and grows over time. |

| Example Product (e.g., S-methyl xanthate) | CH₃-S | ~2.4 - 2.7 | Singlet | Signal for a new group incorporated into the product. |

Chromatographic Techniques for Separation, Isolation, and Quantification of this compound Reaction Products

Chromatography is essential for analyzing the composition of reaction mixtures, isolating pure products, and quantifying the yield of a transformation. The choice between liquid and gas chromatography depends largely on the volatility and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is ideal for the analysis of non-volatile or thermally sensitive compounds that may be present in a reaction mixture involving this compound. Reactions are often quenched at various time points, and the resulting mixtures are analyzed by HPLC to determine the concentration of reactants, products, and byproducts.

Typically, a reverse-phase method is employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). This compound, being relatively polar, would elute earlier, while less polar products (e.g., xanthate esters formed by reaction with a thiol) would have longer retention times. A UV detector is commonly used for detection, as the thiocarbonyl group possesses a chromophore. This technique is documented for monitoring reaction completion in syntheses involving related compounds. vdoc.pub

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separates compounds based on polarity. |

| Mobile Phase | Gradient of Water and Acetonitrile | Elutes compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Ensures efficient separation. |

| Detector | UV-Vis Diode Array Detector (DAD) at ~240-280 nm | Detects and quantifies chromophoric species. |

| Injection Volume | 5 - 20 µL | Introduces the sample into the system. |

Gas Chromatography (GC) is the method of choice for separating and quantifying volatile and thermally stable compounds. This compound itself is a volatile liquid, making it well-suited for GC analysis. This technique can be used to assess the purity of the starting material and to quantify its conversion into volatile products or byproducts. For instance, the purity of products derived from related thiocarbonyl compounds has been assessed using GC. thieme-connect.descispace.com

Samples are injected into a heated port, vaporized, and carried by an inert gas through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A common detector is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For unambiguous identification, a mass spectrometer is often used as the detector (GC-MS).

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) | Provides high-resolution separation. |

| Carrier Gas | Helium or Hydrogen | Transports vaporized sample through the column. |

| Injector Temperature | ~200 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) | Separates compounds based on boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Provides quantification (FID) or identification (MS). |

Mass Spectrometric Approaches for Structural Elucidation of this compound Derivatives and Reaction Intermediates

Mass Spectrometry (MS) is a cornerstone of chemical analysis, providing information about the molecular weight and structure of compounds. When coupled with chromatographic techniques (GC-MS or LC-MS), it allows for the identification of unknown products and intermediates in a reaction mixture.

For this compound, electron ionization (EI) would likely lead to a characteristic fragmentation pattern. The molecular ion [CH₃OC(S)Cl]⁺• would be observed, and its isotopic pattern would reveal the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1). Key fragmentation pathways would include the loss of a chlorine radical (•Cl) to form the [CH₃OCS]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give the [C(S)Cl]⁺ ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the determination of their elemental composition and confirming their identity. This structural information is critical for verifying the formation of expected products and identifying unexpected side reactions.

| Ion Formula | m/z (for ³⁵Cl) | Proposed Identity | Neutral Loss |

|---|---|---|---|

| [CH₃OC(S)Cl]⁺• | 112 | Molecular Ion | - |

| [CH₃OCS]⁺ | 77 | Methoxythiocarbonyl cation | •Cl |

| [CSCl]⁺ | 81 | Thiocarbonyl chloride cation | •OCH₃ |

| [OCS]⁺• | 60 | Carbonyl sulfide (B99878) radical cation | •CH₃, •Cl |

| [CH₃]⁺ | 15 | Methyl cation | •OC(S)Cl |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry is a cornerstone in the analysis of this compound reaction products, providing the capability to determine the elemental composition of unknown compounds with a high degree of confidence. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). Such precise mass measurements allow for the calculation of a unique elemental formula, which is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

In the context of reactions involving this compound, HRMS is instrumental in confirming the successful incorporation of the methoxythiocarbonyl moiety into a target molecule. The presence of sulfur and chlorine atoms in the starting material and its derivatives provides a distinct isotopic pattern that further aids in the confirmation of the elemental composition. For instance, the presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. chemguide.co.uk

The accurate mass data obtained from HRMS can be used to generate a list of possible elemental formulas, which can then be narrowed down based on the known reactants and reaction conditions. This analytical rigor is crucial for the definitive identification of novel compounds and for elucidating complex reaction mechanisms.

Below is a data table showcasing the theoretical and hypothetical measured accurate masses for this compound and a representative reaction product, an S-aryl thiocarbonate.

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| This compound | CH₃ClOS | 110.95929 | 110.95915 | -1.26 |

| S-p-Tolyl methoxythiocarbonate | C₉H₁₀O₂S | 182.04015 | 182.04028 | 0.71 |

Fragmentation Analysis for Structural Characterization of Reaction Products

Tandem mass spectrometry (MS/MS) is a powerful technique used for the structural elucidation of reaction products by analyzing their fragmentation patterns. In a tandem mass spectrometer, ions of a specific m/z are selected and then subjected to collision-induced dissociation (CID), which breaks them down into smaller fragment ions. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure, providing valuable information about its functional groups and connectivity.